Combretastatin D2

Description

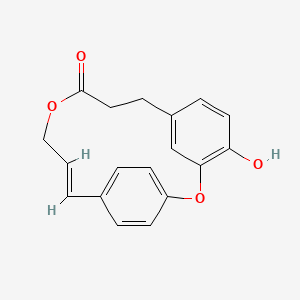

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(13E)-4-hydroxy-2,11-dioxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),13,15,18-heptaen-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c19-16-9-5-14-6-10-18(20)21-11-1-2-13-3-7-15(8-4-13)22-17(16)12-14/h1-5,7-9,12,19H,6,10-11H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTZHRIFDDQELBE-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OCC=CC2=CC=C(C=C2)OC3=C(C=CC1=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)OC/C=C/C2=CC=C(C=C2)OC3=C(C=CC1=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Combretastatin D2

Biosynthetic Hypotheses and Proposed Pathways

The natural formation of Combretastatin (B1194345) D2 and related compounds is a subject of scientific investigation, with two primary biosynthetic pathways having been proposed.

The first hypothesis was put forward by Pettit and his collaborators. nih.govbeilstein-journals.org This proposed pathway begins with the amino acid tyrosine as the starting material. The key step involves an ortho-phenolic coupling of two tyrosine molecules to form an intermediate. beilstein-journals.org Subsequent biochemical transformations, including deamination, selective reduction of a carboxylate group, and finally macrolactonization, are thought to lead to the formation of the Combretastatin D macrocyclic structure. nih.govbeilstein-journals.org

A second potential pathway was proposed by Ponnapalli and coworkers. nih.gov This route starts with phenylalanine, which is hypothesized to be converted first to tyrosine by phenylalanine hydroxylase and then to m-tyrosine through radical hydroxylation. nih.gov Following deamination and other modifications of these precursors, a crucial coupling reaction would form a diaryl ether intermediate, which could then be selectively reduced and cyclized to yield the final macrocycle. nih.gov

Total Synthesis Strategies for Combretastatin D2

The complex structure of this compound has made it a compelling target for total synthesis. Various research groups have explored different strategies to construct the diaryl ether bond and the macrocyclic lactone.

Initial attempts to synthesize this compound highlighted significant challenges, particularly in the critical macrocyclization step. An early approach by Boger and coworkers attempted to form the 16-membered ring via an intramolecular Mitsunobu reaction. researchgate.net However, this strategy proved to be problematic for the crucial macrolactonization step, presenting a hurdle in achieving an efficient synthesis of the target molecule. nih.govbeilstein-journals.orgresearchgate.net These initial difficulties underscored the need for more robust and reliable methods for forming the large ring structure.

To overcome the challenges of early approaches, researchers developed more advanced and convergent synthetic strategies. These routes often focus on forming the key diaryl ether linkage late in the synthesis through powerful intramolecular cyclization reactions.

| Researcher/Group | Key Reaction | Overall Yield | Number of Steps | Reference |

| Boger et al. | Intramolecular Ullmann Reaction | 25% | 5 | beilstein-journals.org |

| Pettit et al. | Ullmann Biaryl Ether Reaction | Not specified in abstract | Not specified in abstract | nih.gov |

Despite its initial challenges, the Mitsunobu reaction was revisited and refined for the synthesis of this compound. Intrigued by the problems Boger first encountered, Deshpande and coworkers investigated different reaction conditions, particularly using high dilution, to facilitate the macrocycle's formation via the Mitsunobu reaction. nih.govbeilstein-journals.orgresearchgate.net In a different application of this reaction, Pettit's group successfully used intermolecular Mitsunobu conditions to couple the two aromatic fragments, forming a key ester intermediate. nih.govbeilstein-journals.org This ester was then subjected to a different cyclization method (Ullmann or SNAr) to complete the synthesis. For instance, an allylic alcohol and a carboxylic acid were coupled to give an ester in 64-78% yield before the final ring-closing step. nih.govbeilstein-journals.org

To further optimize cyclization yields, an intramolecular Nucleophilic Aromatic Substitution (SNAr) reaction was explored as a key strategy. Pettit's group investigated this approach by designing a precursor containing an electron-deficient aryl halide. nih.govbeilstein-journals.org Specifically, they synthesized a fragment derived from 4-fluoro-3-nitrobenzaldehyde. nih.govbeilstein-journals.org The nitro group activates the aromatic ring towards nucleophilic attack by a phenol, facilitating the ring-closing ether formation. This SNAr-based strategy represented another advanced method to efficiently construct the macrocyclic core of this compound. nih.govbeilstein-journals.org

Mitsunobu Reaction-Mediated Macrocyclization

Stereoselective Synthesis Methodologies for this compound

A key challenge in the total synthesis of this compound is the stereoselective construction of the cis-double bond. Pettit and colleagues initially utilized a photochemical isomerization of a trans-α,β-unsaturated ester to generate the required cis-olefin. nih.gov However, this method resulted in moderate yields and presented difficulties in separating the cis and trans isomers. nih.gov A more efficient and highly stereoselective method was later employed using the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction. nih.gov This approach, which uses electrophilic bistrifluoroethylphosphonoesters and a strong base system like KHMDS with 18-crown-6, effectively converts aldehydes to cis-unsaturated esters with high stereoselectivity. nih.gov

Another critical aspect is the macrocyclization step. Boger and coworkers first attempted a macrolactonization via a Mitsunobu reaction, which unfortunately led to the formation of a diolide dimer instead of the desired monomeric macrocycle. researchgate.net They successfully circumvented this issue by employing an intramolecular Ullmann condensation, which became a pivotal strategy in subsequent syntheses. researchgate.netnih.gov Deshpande and coworkers later revisited the Mitsunobu reaction, managing to achieve the formal synthesis of this compound by conducting the reaction under high dilution conditions, which disfavored the intermolecular dimerization. nih.govbeilstein-journals.org Rychnovsky and Hwang proposed that the instability of the allylic oxyphosphonium ion intermediate in the Mitsunobu reaction was responsible for the low yields. nih.govbeilstein-journals.org

Comparative Analysis of Synthetic Yields and Efficiency

| Synthetic Approach | Key Reaction(s) | Number of Steps | Overall Yield (%) | Reference(s) |

| Boger and co-workers | Intramolecular Ullmann reaction | 5 | 25 | nih.govbeilstein-journals.org |

| Deshpande and co-workers | Mitsunobu reaction (high dilution) | 8 | 4.5 | nih.govbeilstein-journals.org |

| Rychnovsky and Hwang | 13 | 36 | beilstein-journals.org | |

| Couladouros and co-workers (Route A) | Double bond formation after macrolactonization | 32 | nih.govbeilstein-journals.org | |

| Pettit and co-workers | Intramolecular Ullmann reaction (from isovanillin) | 6 | ~3 | beilstein-journals.org |

| Harras and co-workers | Julia-Kocienski olefination, Ullmann macrocyclization | 10 | 0.6 | beilstein-journals.org |

| Cousin and co-workers (Formal Synthesis) | 10 | 9 | nih.gov |

Formal Synthesis of this compound

A formal synthesis of a natural product is a synthesis of a known intermediate that has previously been converted to the final target. Several formal syntheses of this compound have been reported, contributing valuable insights into alternative synthetic routes and strategies.

Design and Synthesis of this compound Analogs

The core structure of this compound has served as a scaffold for the design and synthesis of numerous analogs. These efforts are primarily aimed at improving biological activity, enhancing physicochemical properties, and exploring structure-activity relationships (SAR).

Structural Modifications for Enhanced Biological Activity

The presence and configuration of certain functional groups in this compound are crucial for its biological activity. nih.gov Studies have shown that the cis-double bond is essential for its cancer cell growth inhibitory properties. nih.gov For instance, the saturated analog, dihydro-Combretastatin D2, was found to be inactive, confirming the importance of the olefin. nih.gov

Modifications have been explored to create analogs with improved potency and selectivity. This includes the synthesis of analogs where the double bond is replaced with more stable bioisosteres. For example, some researchers have synthesized cis-restricted analogs of Combretastatin A-4, a related compound, by replacing the double bond with heterocyclic groups like β-lactams or oxadiazoles (B1248032) to prevent isomerization to the inactive trans-isomer. nih.gov In a different approach, silicon-containing analogs of combretastatins have been synthesized, where a silicon bridge replaces the ethene linker. rsc.org One such analog with a Si(CH3)H linker demonstrated potent inhibition of tubulin polymerization and significant cancer cell growth inhibition. rsc.org

Computational Design Approaches in Analog Synthesis

Computational methods have become an invaluable tool in the rational design of new this compound analogs. As mentioned earlier, Couladouros and coworkers utilized computational calculations to predict the most favorable intermediates for the cyclization step in their formal synthesis. researchgate.netnih.govbeilstein-journals.org This approach helps in understanding the conformational preferences of the flexible macrocycle and in designing synthetic routes that are more likely to succeed.

Structure-based drug design, employing techniques like molecular docking, has also been used to design novel analogs. For instance, in the context of the related Combretastatin A-4, a structure-based design approach using the X-ray crystal structure of the colchicine-tubulin complex was employed to design novel fluoro-analogs. nih.gov A library of these analogs was generated, and their docking scores were calculated, leading to the identification of compounds with potentially improved binding affinity to tubulin. nih.gov These in silico methods allow for the screening of a large number of virtual compounds, prioritizing the synthesis of those with the most promising predicted biological activity.

Prodrug Strategies for Modulating Pharmacological Properties

A significant challenge in the development of many potent natural products, including this compound, is their poor water solubility. nih.gov To address this, prodrug strategies have been explored. A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes enzymatic or chemical conversion in the body to release the active drug.

Pettit and coworkers conducted an extensive study to improve the water solubility of this compound by converting it into a series of phosphate (B84403) salts and other prodrugs. nih.gov The phosphorylation of the phenolic hydroxyl group of this compound led to the formation of a phosphate derivative. nih.gov This was then converted into various phosphate salts, which exhibited substantially improved water solubility compared to the parent compound. nih.gov For example, the solubility of this compound in water at 25 °C is 0.5 mg/mL, while its sodium phosphate salt has a solubility greater than 70 mg/mL. nih.gov This enhanced solubility is a critical feature for potential therapeutic applications. The development of water-soluble prodrugs is a common strategy for other combretastatins as well, such as the well-known Combretastatin A-4 phosphate (CA4P). mdpi.comnih.gov

Molecular and Cellular Mechanisms of Action of Combretastatin D2

Tubulin Interaction and Microtubule Dynamics Modulation

The foundational mechanism of Combretastatin (B1194345) D2's action is its interference with tubulin, the protein subunit of microtubules. Microtubules are dynamic polymers essential for various cellular processes, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. researchgate.netnih.gov

Combretastatins are well-characterized as tubulin-binding agents that interact with the colchicine (B1669291) binding site on the β-tubulin subunit. mdpi.comnih.gov This binding site is distinct from other sites, such as those for taxanes or vinca (B1221190) alkaloids. mdpi.comfrontiersin.org The interaction of compounds at the colchicine site typically inhibits tubulin polymerization, leading to microtubule destabilization. nih.gov The structural features of combretastatins, including the arrangement of their phenyl rings, allow for effective binding within this pocket, disrupting the normal function of the tubulin heterodimer. mdpi.com

While many combretastatins, such as the well-studied Combretastatin A-4, are potent inhibitors of tubulin polymerization (destabilizing agents), research on Combretastatin D2 and its analogues suggests a different, and somewhat unusual, mechanism. mdpi.combeilstein-journals.org Studies on derivatives of this compound indicate that they interfere with tubulin polymerization. However, in contrast to destabilizing agents like colchicine, these compounds appear to favor the formation of microtubules to varying degrees. beilstein-journals.org This suggests that the Combretastatin D-class may act more like microtubule stabilizing agents, which allow for the initial assembly of microtubules but prevent their subsequent disassembly, a process equally crucial for dynamic instability. beilstein-journals.org

Research investigating the structure-activity relationship of a this compound analogue (O-Methylcombretastatin D-2) and its derivatives demonstrated their effect on promoting tubulin polymerization compared to the inhibitory effect of colchicine. beilstein-journals.org

Effect of this compound Analogue and its Derivatives on Tubulin Polymerization

| Compound | Effect on Tubulin Polymerization (%) at 2.0 mM |

|---|---|

| O-Methylcombretastatin D-2 | 35% |

| Hydroxy-substituted Derivative 1 | 39% |

| Hydroxy-substituted Derivative 2 | Not specified |

Data sourced from a study on this compound derivatives, indicating a promotion of tubulin polymerization. beilstein-journals.org

The dynamic instability of microtubules—the rapid transition between phases of polymerization (growth) and depolymerization (shrinkage)—is critical for the proper formation and function of the mitotic spindle during cell division. researchgate.net By altering microtubule kinetics, this compound disrupts this delicate balance. Whether by promoting abnormal stabilization or by destabilization, the interference prevents the mitotic spindle from correctly attaching to and segregating chromosomes. researchgate.netnih.gov This impairment of the spindle apparatus is a key step that leads to mitotic arrest. nih.gov

Effects on Microtubule Polymerization and Depolymerization Kinetics

Cell Cycle Perturbation and Induction of Programmed Cell Death

The disruption of microtubule and mitotic spindle function directly triggers cellular checkpoints that halt the cell cycle and can initiate pathways leading to cell death.

When the mitotic spindle is compromised by agents like this compound, the spindle assembly checkpoint is activated. nih.gov This crucial surveillance mechanism halts the cell cycle in the G2/M phase, preventing the cell from entering anaphase with misaligned chromosomes. mdpi.comresearchgate.net This arrest is a direct consequence of the microtubule disruption and is a hallmark of microtubule-targeting agents. researchgate.netresearchgate.net The cell remains arrested in mitosis, a state that can be sustained by the continued activity of protein kinases like p34cdc2, which is associated with the mitotic state. nih.gov

A prolonged arrest in mitosis is an unsustainable state for the cell and often leads to the initiation of programmed cell death, or apoptosis. mdpi.combeilstein-journals.org The mechanism of action for the combretastatin D series is understood to culminate in apoptosis following the disruption of tubulin dynamics. beilstein-journals.org This process typically involves the intrinsic, or mitochondrial, pathway of apoptosis. Key events include the activation of a cascade of cysteine proteases known as caspases, such as caspase-3 and caspase-9. nih.govrsc.org The balance of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family is also altered, often resulting in an increased Bax/Bcl-2 ratio, which promotes the release of mitochondrial factors that trigger cell death. rsc.orgsemanticscholar.org Ultimately, the cell undergoes systematic dismantling, preventing the propagation of potentially damaged cells.

Induction of Apoptosis Pathways

Mitochondrial Dysregulation in Apoptotic Signaling

A key consequence of the microtubule disruption caused by combretastatins is the dysregulation of mitochondria, the cell's powerhouses, which play a central role in the intrinsic pathway of apoptosis. Research on CA-4 has shown that its microtubule-targeting activity leads to the release of pro-apoptotic proteins that are normally sequestered by the cytoskeleton. plos.org

One such protein, Bim, is released from its association with microtubule-associated motor proteins following treatment. plos.org Freed from the cytoskeleton, Bim facilitates the depolarization of the mitochondrial membrane. plos.org This event is a critical point of no return in the apoptotic process. The loss of mitochondrial membrane potential leads to the permeabilization of the outer mitochondrial membrane, resulting in the release of key pro-apoptotic factors, such as cytochrome c, into the cytoplasm. ashpublications.orgnih.govnih.gov

Activation of Pro-Apoptotic Protein Cascades

The release of mitochondrial factors activates a cascade of pro-apoptotic proteins. Bim is a "BH3-only" protein, a member of the Bcl-2 family that acts as an upstream sentinel for cellular stress. plos.orgoncotarget.com Upon its release, Bim interacts with and activates the effector proteins of the Bcl-2 family, namely Bax and Bak. nih.govoncotarget.comnih.gov These proteins then oligomerize in the outer mitochondrial membrane, forming pores that facilitate the release of cytochrome c. nih.gov

Studies on CA-4 have also demonstrated that the tumor suppressor protein p53 can be released from the microtubule network and translocate to the mitochondria. plos.orgnih.gov At the mitochondria, p53 can interact with Bcl-2 family proteins to further promote apoptosis. nih.gov The cytochrome c released into the cytosol binds to the Apoptotic Protease Activating Factor-1 (APAF-1), forming a complex known as the apoptosome, which in turn activates a cascade of enzymes called caspases. nih.gov These executioner caspases are responsible for the systematic dismantling of the cell. However, some studies suggest that in certain cell types, particularly endothelial cells, combretastatin-induced cell death can occur in a caspase-independent manner, highlighting the complexity of its cell-killing mechanisms. aacrjournals.orgnih.gov

Vascular Disrupting Agent Activity

The most potent anti-cancer effect of the combretastatin class, including this compound, is its activity as a Vascular Disrupting Agent (VDA). ontosight.ai This strategy targets the established, albeit abnormal, blood vessels within a tumor, distinguishing it from anti-angiogenic therapies that aim to prevent the formation of new vessels. oncotarget.commdpi.com

Selective Targeting of Tumor Endothelial Cells

Combretastatins exhibit a selective toxicity towards the endothelial cells lining the tumor vasculature compared to those in healthy, established tissues. mdpi.comjci.orgnih.gov This selectivity is attributed to the unique characteristics of the tumor microenvironment. The endothelial cells in tumors are often rapidly proliferating and their cytoskeletal structure is immature and less stable, making them more susceptible to tubulin-binding agents. jci.orgamdbook.orgarvojournals.org In contrast, the endothelial cells of normal vasculature are quiescent and possess a more robust and mature cytoskeleton. amdbook.orgarvojournals.org

Effects on Endothelial Cell Morphology and Cytoskeletal Reorganization

The primary action of this compound on endothelial cells is the depolymerization of tubulin. beilstein-journals.orgaacrjournals.org This initial event triggers a rapid and dramatic reorganization of the entire cellular cytoskeleton. Within minutes of exposure, a signaling cascade involving the Rho/ROCK pathway is activated. city.ac.uk This leads to actin-myosin contractility and the formation of actin stress fibers, causing the normally flat endothelial cells to retract and adopt a spherical or "ballooned" shape. jci.orgamdbook.orgaacrjournals.org This change in morphology is often accompanied by the formation of membrane blebs. oncotarget.com

| Cellular Component/Process | Observed Effect | Consequence | Reference |

|---|---|---|---|

| Tubulin Cytoskeleton | Depolymerization | Loss of structural integrity, mitotic arrest | beilstein-journals.orgaacrjournals.org |

| Actin Cytoskeleton | Reorganization into stress fibers | Cell contraction and shape change | oncotarget.comjci.orgcity.ac.uk |

| Cell Morphology | Loss of flattened "cobblestone" shape; cell rounding and contraction | Obstruction of vessel lumen | jci.orgamdbook.orgnih.gov |

| Cell-Cell Junctions (VE-cadherin) | Disruption of complexes | Increased vascular permeability | jci.orgnih.govamdbook.org |

Disruption of Endothelial Cell-Cell Junctions (e.g., VE-cadherin complexes)

The integrity of the vascular wall is maintained by tight connections between endothelial cells, primarily through adherens junctions composed of VE-cadherin complexes. oncotarget.comjci.org The cytoskeletal upheaval induced by combretastatins directly compromises these junctions. The contraction of the actin cytoskeleton pulls the junctional proteins apart, leading to the disruption of the VE-cadherin/β-catenin complex. jci.orgamdbook.org This interference with cell-cell contact results in the formation of gaps between endothelial cells, significantly increasing the permeability of the tumor blood vessels. jci.orgamdbook.orgfrontiersin.org

Mechanisms Leading to Tumor Vascular Shutdown and Subsequent Ischemic Necrosis

The culmination of the effects on endothelial cells is a rapid and catastrophic shutdown of blood flow within the tumor. frontiersin.orgnih.govaacrjournals.org This occurs through a multi-pronged mechanism:

Vessel Occlusion: The dramatic change in endothelial cell shape, from flat to spherical, directly obstructs the lumen of small blood vessels, impeding the passage of red blood cells. amdbook.orgwikipedia.org

Increased Permeability and Pressure: The disruption of VE-cadherin junctions leads to leakage of fluid and plasma proteins from the blood into the surrounding tumor tissue. aacrjournals.orgnih.gov This increases the tumor's interstitial fluid pressure, which in turn can compress and collapse the fragile tumor vessels from the outside. amdbook.orgnih.gov

Increased Blood Viscosity: The loss of plasma fluid from the vasculature concentrates the remaining red blood cells, increasing blood viscosity and further slowing flow. nih.govaacrjournals.org

This rapid cessation of blood supply deprives the tumor core of oxygen and nutrients, leading to extensive and swift cell death. frontiersin.orgtandfonline.complos.org This form of cell death is primarily ischemic necrosis, which can affect over 90% of a tumor's mass within hours of treatment. mdpi.com Typically, a thin rim of viable tumor cells remains at the periphery, sustained by the more stable blood vessels of the surrounding normal tissue, which are largely unaffected by the drug. taylorandfrancis.comaacrjournals.orgiiarjournals.org

| Compound | Concentration (μM) | Tubulin Polymerization (%) |

|---|---|---|

| O-Methylcombretastatin D-2 | 5 | 121 ± 3 |

| 10 | 125 ± 2 | |

| Hydroxy-substituted derivative | 5 | 135 ± 4 |

| 10 | 140 ± 5 | |

| Colchicine (Reference) | 5 | 25 ± 2 |

| 10 | 15 ± 1 |

Structure Activity Relationship Sar Studies of Combretastatin D2 and Its Analogs

Influence of Macrocyclic Ring Structure on Biological Activity

The biological activity of Combretastatin (B1194345) D2 is intrinsically linked to its macrocyclic architecture. These compounds are classified as cyclic diaryl ether heptanoids (DAEH) and possess a distinctive oxa[1.7]meta-paracyclophane framework. nih.govbeilstein-journals.orgresearchgate.net This large, bridged structure imparts considerable rigidity, which is a key factor in its potent bioactivity. beilstein-journals.org

The macrocycle serves to lock the two aromatic rings into a specific, conformationally-restricted orientation. This pre-organized arrangement is thought to mimic the bioactive cis-conformation of highly potent, but more flexible, stilbene (B7821643) analogs like Combretastatin A-4. mdpi.commdpi.com In linear stilbenes, the cis-configuration is essential for activity, but isomerization to the inactive trans-form is a known liability. mdpi.com The macrocyclic bridge of Combretastatin D2 effectively prevents this isomerization, ensuring the molecule remains in a perpetually active conformation.

This rigid framework dictates the spatial relationship between the two aryl moieties, a critical parameter for effective binding to its biological target, tubulin. mdpi.com The cyclophane structure creates a three-dimensional scaffold that presents the necessary pharmacophoric elements in a precise geometry for optimal interaction. beilstein-journals.orgparisdescartes.fr

Role of Specific Substituents and Functional Groups in Bioactivity

SAR studies have demonstrated that specific substituents on both the aromatic rings and the macrocyclic bridge are critical for the bioactivity of this compound analogs. nih.govbeilstein-journals.org The presence or absence of features like double bonds within the bridge and the substitution pattern of hydroxyl (-OH) and methoxyl (-OCH3) groups on the phenyl rings play a crucial role. beilstein-journals.orgresearchgate.net

A key structural difference within the combretastatin D series is the nature of the macrocyclic bridge. This compound possesses a double bond in its lactone bridge, whereas the related Combretastatin D-1 features an epoxide at the same position. beilstein-journals.org The synthesis of Combretastatin D-1 can be achieved from D-2, indicating a close structural relationship, yet this modification significantly alters the molecule's properties and activity. beilstein-journals.org

Further studies on a synthetic precursor to this compound, compound 28 (the methyl ether of this compound), revealed important insights. It was observed that increasing the polarity of the groups on the macrocyclic bridge enhances the inhibition of tubulin polymerization. Analogs featuring more polar hydroxy-substituents were found to be the most active in these assays, suggesting that hydrogen bonding interactions in this region may be important for activity. beilstein-journals.org

The substitution pattern on the two phenyl rings is also vital. Like other combretastatins, the arrangement of methoxy (B1213986) groups is believed to be important for positioning the molecule within the colchicine (B1669291) binding site of tubulin. mdpi.com

Conformational Requirements for Optimal Tubulin Binding

Combretastatins exert their cytotoxic effects by inhibiting the polymerization of tubulin, a critical protein for cell division. nih.govresearchgate.net They bind to the colchicine binding site on the β-subunit of tubulin, leading to the disruption of microtubule dynamics and cell cycle arrest. mdpi.comresearchgate.net The conformational rigidity imposed by the oxa[1.7]meta-paracyclophane structure of this compound is a primary determinant of its high affinity for this site. nih.gov

The macrocycle locks the relative orientation of the two aryl rings, fixing the distance and torsional angles between them. This rigid, pre-organized conformation fits optimally into the colchicine binding pocket, minimizing the entropic penalty of binding that more flexible molecules must overcome. Studies on related flexible combretastatins have shown that the distance between the two phenyl rings is a critical factor for activity. mdpi.com For instance, silicon-containing analogs of Combretastatin A-4, which were designed to mimic the 3.0 Å distance between the phenyl rings in the natural product, retained potent tubulin polymerization inhibition. mdpi.com The macrocyclic structure of this compound achieves this optimal spatial arrangement through its covalent bridge.

The constrained conformation ensures that the key binding motifs, such as the methoxy-substituted phenyl rings, are presented to the tubulin protein in the precise geometry required for a high-affinity interaction. mdpi.com

Impact of Stereochemical Features on Pharmacological Efficacy

Stereochemistry is a critical aspect of the SAR of this compound and its analogs. The inherent structure of the oxa[1.7]meta-paracyclophane ring system results in planar chirality due to restricted rotation (atropisomerism), meaning the molecule and its mirror image are non-superimposable. dicp.ac.cn This chirality, in addition to any stereocenters within the macrocyclic bridge, has a profound impact on pharmacological efficacy.

Correlation of Structural Determinants with Cellular Cytotoxicity and Tubulin Affinity

The structural features of this compound and its analogs correlate directly with their biological activity, as measured by tubulin polymerization inhibition and cellular cytotoxicity.

Studies on synthetic analogs of this compound have provided quantitative data linking structural modifications to tubulin interaction. For example, modifications to the double bond within the macrocyclic bridge of the precursor 28 showed a clear trend. Introducing more polar groups led to increased inhibition of tubulin polymerization, with hydroxylated derivatives being the most potent. beilstein-journals.org

| Compound | Modification from Compound 28 | Inhibition at 1.0 mM (%) | Inhibition at 2.0 mM (%) |

|---|---|---|---|

| 28 (Methylated D2) | C=C double bond | 27 | 35 |

| 179 | Epoxide (racemic) | 27 | 39 |

| 180 | Di-hydroxy | 54 | 62 |

The cytotoxicity of the broader combretastatin D family has also been evaluated. Combretastatin D-3 and D-4, which differ in their bridge structure and aromatic substitution, have shown cytotoxicity against various human cancer cell lines, although in some cases the activity was modest. beilstein-journals.org

| Compound | BC-1 (Breast Cancer) | KB (Oral Carcinoma) | NCI-H187 (Lung Cancer) |

|---|---|---|---|

| Combretastatin D-3 | >50 | >50 | 18.42 |

| Combretastatin D-4 | 14.96 | 12.51 | 3.85 |

| Ellipticine (Control) | 1.31 | 1.58 | 1.02 |

These findings underscore the direct link between the defined structural elements—the rigid macrocycle, the nature of the bridging unit, aromatic and bridge substituents, and stereochemistry—and the ultimate ability of these molecules to inhibit tubulin polymerization and exert cytotoxic effects on cancer cells. The rigidifying macrocyclic framework of this compound remains its most critical feature, providing a stable and potent scaffold for anti-tubulin activity.

Preclinical Pharmacological Evaluation and Therapeutic Concepts for Combretastatin D2

In Vitro Efficacy in Malignant Cell Lines

Antiproliferative Activity Across Diverse Cancer Cell Phenotypes

Initial investigations into the bioactivity of the combretastatin (B1194345) D series revealed that Combretastatin D2 possesses cytotoxic properties. Early studies showed that this compound inhibited the growth of the murine P388 lymphocytic leukemia cell line, with a reported median effective dose (ED₅₀) of 5.2 μg/mL (approximately 17.55 μM). beilstein-journals.org

Further research has been conducted on a derivative, O-Methylcombretastatin D-2. This analogue was evaluated for its antiproliferative effects against a panel of human cell lines, demonstrating activity against MCF-7 breast carcinoma, RKO colon carcinoma, and CRL 1730 human umbilical endothelial cells. beilstein-journals.orgnih.gov Across these diverse cell phenotypes, the half-maximal inhibitory concentration (IC₅₀) values were reported to be in the range of 5–10 millimolar (mM). beilstein-journals.orgnih.gov

| Compound | Cell Line | Cell Type | Activity Metric | Reported Value | Citation |

|---|---|---|---|---|---|

| This compound | P388 | Murine Lymphocytic Leukemia | ED₅₀ | 5.2 μg/mL (~17.55 μM) | beilstein-journals.org |

| O-Methylcombretastatin D-2 | MCF-7 | Human Breast Carcinoma | IC₅₀ | ~ 5-10 mM | beilstein-journals.orgnih.gov |

| RKO | Human Colon Carcinoma | ||||

| CRL 1730 | Human Umbilical Endothelial |

Efficacy Against Multidrug Resistant (MDR) Cell Lines

There is a lack of specific, publicly available scientific literature evaluating the efficacy of this compound against multidrug-resistant (MDR) cancer cell lines. While other combretastatin analogues, particularly those that bind to the colchicine (B1669291) site on tubulin, have been investigated for their potential to circumvent common resistance mechanisms like P-glycoprotein overexpression, similar studies focused explicitly on this compound have not been reported. karger.com

Analysis of Differential Cellular Sensitivity Profiles

Detailed studies analyzing the differential sensitivity profiles of various cancer cell lines to this compound are not available in the current body of scientific literature. While initial data points to activity against leukemia, breast, and colon cancer cell lines, a comprehensive screening against a broad panel to identify specific markers of sensitivity or resistance has not been published.

In Vivo Efficacy in Preclinical Tumor Models

Studies in Murine Xenograft and Syngeneic Tumor Models

No peer-reviewed studies detailing the in vivo efficacy of this compound in either murine xenograft or syngeneic tumor models are currently available. Preclinical animal studies are critical for evaluating a compound's therapeutic potential, but this research has not been published for this compound.

Assessment of Microvascular Density Reduction in Tumor Vasculature

There is no available data from preclinical studies assessing the effect of this compound on the reduction of microvascular density (MVD) in tumor vasculature. While vascular disruption is a key mechanism for other combretastatins like CA-4, leading to significant reductions in tumor blood flow and vessel density, it is unknown if this compound shares this mechanism of action. nih.govcity.ac.uk

Based on a comprehensive review of available scientific literature, there is insufficient specific preclinical data for the chemical compound This compound to generate a detailed article that adheres to the requested outline.

The vast majority of published research on the preclinical pharmacological evaluation, combination therapeutic strategies, and resistance mechanisms of the combretastatin family of compounds focuses almost exclusively on Combretastatin A4 Phosphate (B84403) (CA4P) and Combretastatin A1 Phosphate (CA1P) .

While the chemical structure of this compound, a macrocyclic lactone, has been identified, dedicated studies evaluating its effects on tumor vessel functionality, its synergistic potential with other anticancer agents, or the mechanisms of resistance to it are not available in the public domain. A recent comprehensive review covering literature up to the end of 2022 confirms that while Combretastatins A-D were discovered, the most potent and extensively studied are the cis-stilbenes, Combretastatin A4 and A1, with CA4P remaining the lead compound in clinical development. rsc.org

Therefore, it is not possible to provide a scientifically accurate and informative article on this compound that addresses the specific subsections requested:

Synergistic Effects with Established Anticancer Modalities

Mechanisms of Preclinical Resistance to this compound

Generating content for these sections without specific data on this compound would require extrapolating findings from structurally different analogues like CA4P, which would be scientifically unsound and misleading.

Future Directions in Combretastatin D2 Academic Research

Rational Design of Novel Analogs with Enhanced Efficacy and Target Specificity

The rational design of novel analogs of Combretastatin (B1194345) D2 is a cornerstone of future research, focusing on improving its therapeutic index by enhancing efficacy and ensuring more precise targeting of cancer cells. This involves a deep understanding of its structure-activity relationships (SAR).

Researchers have actively explored modifications of the Combretastatin D2 scaffold. beilstein-journals.org Key to its biological activity are specific functional groups and their spatial arrangement, including the presence of a cis double bond and the positioning of hydroxyl and methoxy (B1213986) groups. beilstein-journals.org SAR studies have shown that even minor alterations can significantly impact the compound's ability to inhibit tubulin polymerization, its primary mechanism of action. beilstein-journals.org For instance, the conversion of this compound to its O-methylated congener has been a subject of study to modulate its activity. beilstein-journals.org

Computational modeling and molecular docking studies are becoming indispensable tools in this endeavor. beilstein-journals.orgacs.org By simulating the binding of potential analogs to the colchicine-binding site on tubulin, researchers can predict the binding affinity and design modifications that enhance this interaction. mdpi.complos.org These computational approaches help in prioritizing synthetic targets, thereby saving time and resources. For example, computational calculations have been employed to identify intermediates with the lowest torsional energy for the crucial macrolactonization step in the synthesis of Combretastatin D. beilstein-journals.org

The synthesis of prodrugs represents another critical strategy. A significant challenge with this compound and its analogs is their poor water solubility, which limits bioavailability. beilstein-journals.orgmdpi.com To address this, researchers have synthesized various prodrugs, such as phosphate (B84403) salts, to improve their solubility and pharmacokinetic profiles. beilstein-journals.org

| Analog/Prodrug | Modification Strategy | Observed/Predicted Outcome | Reference(s) |

| O-Methylthis compound | Methylation of the hydroxyl group. | Evaluated for antiproliferative activity against various cancer cell lines. | beilstein-journals.org |

| Phosphate Prodrugs | Addition of a phosphate group. | Increased water solubility compared to the parent compound. | beilstein-journals.org |

| Piperazine-containing Analogs | Introduction of a piperazine (B1678402) ring. | Significantly improved aqueous solubility while maintaining anticancer activity. | mdpi.com |

| Cyclopropyl-vinyl Bridged Analogs | Replacement of the cis-olefinic bridge. | Docking studies suggest good ligand potential for tubulin. | The search results mention these for Combretastatin A4, indicating a potential strategy for D2. |

Exploration of Advanced Delivery Systems for Improved Preclinical Performance

To overcome the challenges of poor solubility and to enhance the targeted delivery of this compound, the exploration of advanced drug delivery systems is a burgeoning field of research. Nanoformulations, in particular, offer a promising avenue to improve the preclinical performance of this compound. nih.gov

Nanoparticle-based systems, such as polymeric nanoparticles and micelles, can encapsulate hydrophobic drugs like this compound, thereby increasing their stability and solubility in aqueous environments. rsc.org These nano-carriers can be engineered to have specific sizes and surface properties that allow for passive targeting of tumor tissues through the enhanced permeability and retention (EPR) effect.

Furthermore, active targeting can be achieved by decorating the surface of these nanoparticles with ligands that bind to receptors overexpressed on cancer cells. This approach not only increases the concentration of the drug at the tumor site but also minimizes off-target toxicity. While much of the research in this area has focused on Combretastatin A4, the principles are directly applicable to this compound. nih.gov For instance, the development of amino acid prodrug conjugates of combretastatin analogs has been explored to enhance water solubility and facilitate targeted delivery. researchgate.net

| Delivery System | Description | Potential Advantage for this compound | Reference(s) |

| Polymeric Nanoparticles | Biodegradable polymers encapsulating the drug. | Improved solubility, controlled release, and potential for surface modification for targeted delivery. | rsc.org |

| Micelles | Self-assembling amphiphilic structures. | Enhanced water solubility and stability of the hydrophobic drug core. | rsc.org |

| Amino Acid Prodrug Conjugates | Covalent linkage of amino acids to the drug. | Increased water solubility and potential for enzyme-specific cleavage at the target site. | researchgate.net |

Elucidation of Unexplored Molecular Pathways and Off-Target Interactions

While the primary mechanism of action of combretastatins is the inhibition of tubulin polymerization, there is growing evidence to suggest that their biological effects may be more complex. nih.govashpublications.org Future research will need to delve deeper into these unexplored molecular pathways and potential off-target interactions to gain a comprehensive understanding of this compound's cellular impact.

Identifying off-target protein binding is another critical area of investigation. It is generally believed that microtubule-binding agents have few other direct cellular targets, but this assumption is being challenged. plos.org Understanding the full spectrum of molecular interactions of this compound will be essential for predicting its efficacy and potential toxicities. Techniques such as affinity chromatography and mass spectrometry can be employed to identify proteins that bind to this compound.

Integration with Emerging Research Paradigms and Technologies

The future of this compound research will be significantly shaped by the integration of emerging technologies that are revolutionizing drug discovery and development. These powerful tools can accelerate the identification of more potent analogs, uncover novel mechanisms of action, and predict synergistic drug combinations.

Artificial Intelligence (AI) and Machine Learning (ML) are poised to transform the rational design of this compound analogs. acs.org AI algorithms can analyze vast datasets of chemical structures and biological activities to identify complex structure-activity relationships that may not be apparent through traditional analysis. This can guide the in-silico design of novel compounds with enhanced properties.

CRISPR-based genetic screens offer an unbiased approach to identify genes and pathways that mediate sensitivity or resistance to this compound. frontiersin.orgnih.gov By systematically knocking out or activating every gene in the genome, researchers can pinpoint the cellular machinery that is essential for the drug's efficacy. This knowledge can inform the development of combination therapies and help to identify patient populations most likely to respond to treatment.

High-throughput screening (HTS) platforms will be instrumental in evaluating large libraries of this compound analogs for their biological activity. Furthermore, HTS can be used to screen for synergistic interactions between this compound and other approved anticancer drugs. plos.org Identifying effective drug combinations can lead to more potent therapeutic strategies and potentially overcome drug resistance. nih.gov

The convergence of these advanced technologies with traditional medicinal chemistry and pharmacology will undoubtedly accelerate the journey of this compound and its future generations of analogs from the laboratory to potential clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.